molecular formula C18H26N2O4 B2928984 N-[2-(4-methoxyphenyl)ethyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide CAS No. 1351658-55-3

N-[2-(4-methoxyphenyl)ethyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide

Cat. No.: B2928984
CAS No.: 1351658-55-3
M. Wt: 334.416
InChI Key: YQCWYIGGHRXAMA-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-1,5-dioxa-9-azaspiro[55]undecane-9-carboxamide is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diol and an amine.

    Introduction of the methoxyphenyl group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl group is introduced to the spirocyclic core.

    Formation of the carboxamide group: This is typically achieved through an amidation reaction using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-Methoxyphenyl)ethyl]acetamide
  • N-[2-(4-Methoxyphenyl)ethyl]-2-phenylacetamide

Uniqueness

N-[2-(4-methoxyphenyl)ethyl]-1,5-dioxa-9-azaspiro[55]undecane-9-carboxamide is unique due to its spirocyclic structure, which imparts specific chemical and physical properties

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-22-16-5-3-15(4-6-16)7-10-19-17(21)20-11-8-18(9-12-20)23-13-2-14-24-18/h3-6H,2,7-14H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCWYIGGHRXAMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CCC3(CC2)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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